

# A-Z Guide to Methyl 4-bromo-3-nitrobenzoate: Structure, Synthesis, and Application

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## Compound of Interest

Compound Name: Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462

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**Abstract:** **Methyl 4-bromo-3-nitrobenzoate** (CAS No. 2363-16-8) is a pivotal molecular intermediate, extensively utilized in the synthesis of complex organic scaffolds for the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We present a detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution, including a discussion of the underlying mechanistic principles that govern its regioselectivity. Furthermore, this document outlines the compound's reactivity, focusing on key transformations such as palladium-catalyzed cross-coupling and nitro group reduction, which are fundamental to its utility as a versatile building block. Safety protocols and handling guidelines are also detailed to ensure procedural integrity. This whitepaper is intended as a comprehensive technical resource for researchers, chemists, and drug development professionals.

## Chapter 1: Molecular Structure and Physicochemical Properties

**Methyl 4-bromo-3-nitrobenzoate** is a trifunctional aromatic compound. Its structure is defined by a benzene ring substituted with a methyl ester group (-COOCH<sub>3</sub>), a bromine atom (-Br), and a nitro group (-NO<sub>2</sub>). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **methyl 4-bromo-3-nitrobenzoate**.<sup>[1]</sup>

The substituents are arranged in a specific orientation that dictates the molecule's reactivity. The methyl ester and the bromine atom are positioned para (1,4) to each other, while the nitro group is meta (position 3) relative to the ester and ortho (position 2) relative to the bromine.

This arrangement is a direct consequence of the synthetic route employed, which will be discussed in Chapter 2.

Caption: 2D Structure of **Methyl 4-bromo-3-nitrobenzoate**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	2363-16-8	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>4</sub>	[1][2]
Molecular Weight	260.04 g/mol	[1]
Appearance	White to off-white powder/colorless crystals	[2]
Melting Point	102-103 °C	[2]
Boiling Point	320.9 ± 22.0 °C at 760 mmHg	[2]
Density	~1.7 g/cm <sup>3</sup>	[2]
IUPAC Name	methyl 4-bromo-3-nitrobenzoate	[1]
SMILES	<chem>COC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-]</chem> --INVALID-LINK--[O-]	[1]
InChIKey	BNNDHGPPQZVKMX-UHFFFAOYSA-N	[1]

These physicochemical properties are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, and for confirming the identity and purity of the synthesized compound.

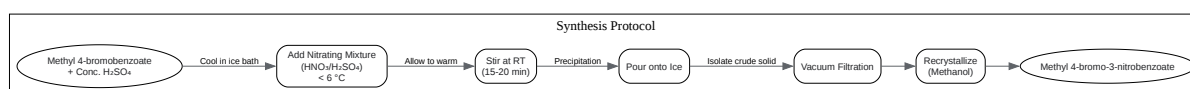
## Chapter 2: Synthesis and Mechanistic Insights

The most direct and common synthesis of **Methyl 4-bromo-3-nitrobenzoate** is achieved through the electrophilic aromatic substitution (EAS) of methyl 4-bromobenzoate. This reaction

involves the introduction of a nitro group onto the aromatic ring using a nitrating agent.

**Causality of Experimental Design:** The choice of starting material, methyl 4-bromobenzoate, is strategic. The substituents already on the ring—a bromine atom and a methyl ester group—direct the incoming electrophile (the nitronium ion,  $\text{NO}_2^+$ ).

- **Directing Effects:** The bromine atom is an ortho, para-director, while the methyl ester group is a meta-director. Both are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. The methyl ester is more strongly deactivating than bromine.
- **Regioselectivity:** The position of nitration is determined by the combined electronic effects of these two groups. The positions ortho to the bromine are C3 and C5. The position meta to the ester is C3 (and C5). Since both groups direct the incoming electrophile to the same position (C3), the reaction proceeds with high regioselectivity to yield the desired product. Nitration at C5 is sterically hindered by the adjacent bromine atom.



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Caption: General workflow for the synthesis of **Methyl 4-bromo-3-nitrobenzoate**.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.<sup>[3][4]</sup>

- **Preparation:** In a 50 mL flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1 equivalent). Cool the flask in an ice-water bath.

- **Acid Addition:** Slowly add concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , ~3-4 mL per gram of ester) to the flask while stirring. Maintain the temperature below 10 °C.
- **Nitrating Mixture:** In a separate, dry test tube, prepare the nitrating mixture by slowly adding concentrated nitric acid ( $\text{HNO}_3$ , 1.1 equivalents) to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
- **Reaction:** Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Crucially, the internal temperature must be maintained below 6 °C to prevent the formation of dinitrated byproducts.[\[4\]](#)
- **Warming:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 20 minutes to ensure the reaction goes to completion.
- **Work-up & Isolation:** Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker. The product will precipitate as a solid.
- **Filtration:** Collect the crude solid by vacuum filtration and wash the filter cake with several portions of cold water to remove residual acid.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent, typically methanol, to yield pure **Methyl 4-bromo-3-nitrobenzoate** as a white to off-white solid.[\[5\]](#)

**Self-Validation:** The success of the synthesis is validated by the melting point of the purified product, which should be sharp and within the literature range of 102-103 °C. Further confirmation is achieved through spectroscopic analysis as detailed in the next chapter.

## Chapter 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **Methyl 4-bromo-3-nitrobenzoate**, three distinct signals are expected in the

aromatic region, and one singlet in the aliphatic region.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Proton(s)	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
$-\text{OCH}_3$	Singlet (s)	3.9 - 4.0	Methyl protons of the ester group.
H-5	Doublet (d)	7.8 - 7.9	Ortho to the bromine and meta to the ester.
H-6	Doublet of Doublets (dd)	8.1 - 8.2	Ortho to the ester and meta to both Br and $\text{NO}_2$ .
H-2	Doublet (d)	8.3 - 8.4	Ortho to both the ester and nitro groups, highly deshielded.

Note: Predicted shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values can vary.[\[6\]](#)[\[7\]](#)

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show eight distinct signals, as there are no planes of symmetry in the molecule, making all eight carbon atoms chemically non-equivalent.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ )

Carbon(s)	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
-OCH <sub>3</sub>	52 - 54	Methyl carbon of the ester.
C-Br	118 - 120	Carbon directly attached to bromine.
Aromatic C-H	125 - 136	Aromatic carbons bonded to hydrogen.
C-NO <sub>2</sub>	148 - 150	Carbon directly attached to the nitro group.
C-COOCH <sub>3</sub>	130 - 132	Quaternary carbon attached to the ester.
C=O	163 - 165	Carbonyl carbon of the ester.

Note: These are typical ranges for substituted benzene derivatives.[8]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

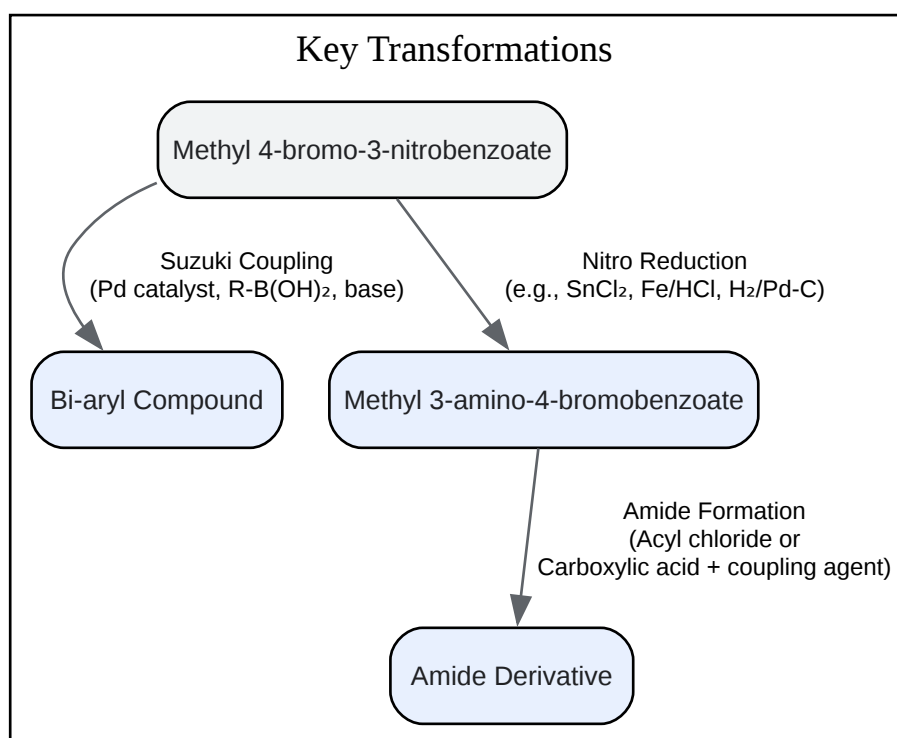
Table 4: Key IR Absorption Frequencies

Functional Group	Vibration	Wavenumber (cm <sup>-1</sup> )	Source(s)
Nitro (NO <sub>2</sub> )	Asymmetric Stretch	1520 - 1560	[6]
Nitro (NO <sub>2</sub> )	Symmetric Stretch	1340 - 1380	[6]
Ester (C=O)	Carbonyl Stretch	1715 - 1730	[6]
Ester (C-O)	Stretch	1250 - 1300	[6]
Aromatic Ring	C=C Stretch	~1600, ~1475	General IR Tables
C-Br	Stretch	600 - 800	General IR Tables

The presence of strong absorption bands in these specific regions provides robust evidence for the successful synthesis of the target molecule.[1]

## Chapter 4: Reactivity and Synthetic Utility

The synthetic value of **Methyl 4-bromo-3-nitrobenzoate** stems from the distinct reactivity of its three functional groups, allowing for sequential and selective transformations.[2]



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Caption: Key synthetic transformations of **Methyl 4-bromo-3-nitrobenzoate**.

### 1. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10]

- Mechanism Overview (Suzuki Coupling): The reaction cycle involves three main steps:

- Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex.
- Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid,  $R-B(OH)_2$ ) transfers its organic group to the palladium center, displacing the halide.[\[11\]](#)
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[\[11\]](#)[\[12\]](#)
- Application: This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of bi-aryl scaffolds, which are prevalent in many drug molecules.

## 2. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine ( $-NH_2$ ).[\[13\]](#) This transformation unlocks a new suite of synthetic possibilities.

- Reagents and Selectivity: A variety of reducing agents can be employed.
  - Catalytic Hydrogenation ( $H_2/Pd-C$ ): This is a clean and efficient method. However, care must be taken as it can sometimes lead to de-bromination (hydrodebromination) as a side reaction.[\[13\]](#)
  - Metal/Acid Systems ( $Fe/HCl$ ,  $SnCl_2/HCl$ ): These are classic and robust methods for nitro group reduction. Tin(II) chloride ( $SnCl_2$ ) is often preferred for its milder conditions.[\[14\]](#)
- Synthetic Value: The resulting aniline derivative, methyl 3-amino-4-bromobenzoate, is a valuable intermediate. The newly formed amino group can be acylated to form amides, participate in the formation of heterocyclic rings, or be converted into a diazonium salt for further functionalization.

## Chapter 5: Safety, Handling, and Storage

As a laboratory chemical, **Methyl 4-bromo-3-nitrobenzoate** must be handled with appropriate precautions.

Hazard Identification (GHS Classification):[\[1\]](#)



- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

#### Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Wear protective gloves (nitrile or neoprene).
  - Wear chemical safety goggles or a face shield.
  - Wear a lab coat.
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

#### Storage:

- Store in a tightly closed container.
- Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[2\]](#)

## Conclusion

**Methyl 4-bromo-3-nitrobenzoate** is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its structure, the mechanistic basis of its synthesis, and its reactivity profile allows chemists to leverage this molecule for the efficient construction of complex and high-value compounds. The protocols and data presented in this guide serve as a comprehensive resource for its safe and effective use in research and development settings.

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